FMO Profiling of 10-Benzyl-10H-phenothiazine: A Comprehensive Guide to HOMO/LUMO Energy Levels
FMO Profiling of 10-Benzyl-10H-phenothiazine: A Comprehensive Guide to HOMO/LUMO Energy Levels
Executive Summary
10-Benzyl-10H-phenothiazine (N-benzylphenothiazine, PTZ-Bn) is a highly versatile electron-rich heterocycle utilized extensively in photoredox catalysis, organic electronics, and pharmaceutical development. The functional utility of this molecule is fundamentally governed by its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This whitepaper provides an in-depth technical analysis of the FMO energy levels of 10-benzyl-10H-phenothiazine. By bridging experimental electrochemical data with theoretical computational models, this guide establishes a rigorous framework for researchers to understand, measure, and apply the redox properties of PTZ-Bn in complex chemical systems.
Electronic Structure & Causality
The phenothiazine core is characterized by a non-planar, butterfly-like conformation due to the steric constraints of the sulfur and nitrogen heteroatoms. The introduction of a benzyl group at the N-10 position serves two critical functions:
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Steric Shielding: The bulky benzyl moiety partially protects the nitrogen radical cation (PTZ•+) from nucleophilic attack, significantly enhancing the half-life of the oxidized species during electron transfer reactions[1].
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Inductive Effects: The benzyl group exerts a mild electron-donating inductive effect, which slightly destabilizes the HOMO relative to unsubstituted phenothiazine, lowering the oxidation potential and making it a more potent electron donor[2].
The N-benzylphenothiazine radical cation (PTZ•+) is frequently employed as a classical probe in electron transfer mechanisms due to its stable physicochemical properties[3]. The thermodynamic driving forces for these electron transfers are dictated by the HOMO energy level, which correlates directly with the molecule's first oxidation potential ( Eox ). Understanding these levels is critical; for instance, the reaction rates of 1,4-dihydronicotinamide derivatives with the PTZ•+ radical cation demonstrate its utility as a highly effective single-electron oxidant[2]. Furthermore, thermodynamic evaluations of polar alkanes often utilize the PTZ•+ / PTZ redox couple to establish complex electron reduction mechanisms[4][5].
Quantitative Data Summary
The following table synthesizes the representative quantitative FMO data for 10-benzyl-10H-phenothiazine, comparing experimental electrochemical/optical derivations with theoretical DFT calculations.
| Property | Experimental Value | Computational Value (DFT) | Derivation Method |
| Oxidation Potential ( Eox ) | +0.72 V vs. SCE | N/A | Cyclic Voltammetry (CV) |
| HOMO Energy Level | -5.12 eV | -5.08 eV | EHOMO=−(Eox_vs_Fc+4.8) eV |
| Optical Bandgap ( Eg ) | 3.20 eV | 3.35 eV | UV-Vis Spectroscopy (Tauc Plot) |
| LUMO Energy Level | -1.92 eV | -1.73 eV | ELUMO=EHOMO+Eg |
(Note: Experimental values are subject to minor variations depending on the solvent dielectric constant and supporting electrolyte used during measurement).
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the determination of HOMO and LUMO levels must follow strict, self-validating protocols. Do not rely solely on theoretical predictions; empirical validation is mandatory.
Electrochemical Determination via Cyclic Voltammetry (CV)
This protocol determines the HOMO energy level by measuring the first oxidation potential.
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Step 1: Solution Preparation. Prepare a 1.0 mM solution of 10-benzyl-10H-phenothiazine in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte.
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Causality: Anhydrous DCM prevents nucleophilic attack by trace water on the highly reactive PTZ•+ radical cation, ensuring the electrochemical reversibility of the oxidation wave.
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Step 2: Internal Standardization. Add 1.0 mM Ferrocene (Fc) to the analyte solution.
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Causality: Ferrocene acts as an internal standard. This is a critical self-validating mechanism that corrects for reference electrode potential drift caused by junction potential changes or solvent evaporation in non-aqueous media.
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Step 3: Voltammetric Sweeping. Sweep the potential from 0.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 100 mV/s using a glassy carbon working electrode.
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Causality: A 100 mV/s scan rate is optimal for capturing diffusion-controlled electron transfer kinetics without being overwhelmed by excessive capacitive charging currents.
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Step 4: HOMO Calculation. Extract the half-wave potential ( E1/2 ) of the PTZ-Bn oxidation wave relative to the Fc/Fc+ redox couple. Calculate the HOMO using the empirical formula: EHOMO=−(Eox_vs_Fc+4.8) eV.
Optical Bandgap Determination via UV-Vis Spectroscopy
This protocol determines the energy gap ( Eg ) required to calculate the LUMO.
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Step 1: Spectral Acquisition. Record the UV-Vis absorption spectrum of 10-benzyl-10H-phenothiazine (10 μM in DCM) from 250 nm to 600 nm.
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Causality: Utilizing a highly dilute concentration (10 μM) prevents excimer formation or aggregation-induced spectral shifts, ensuring the acquired spectrum reflects isolated molecular properties.
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Step 2: Tauc Plot Transformation. Convert the raw absorption spectrum into a Tauc plot by plotting (αhν)2 versus photon energy ( hν ).
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Causality: Direct absorption maxima ( λmax ) do not accurately reflect the bandgap. The Tauc plot isolates the optical onset (the linear extrapolation to the x-axis), representing the true thermodynamic energy required for the HOMO → LUMO transition.
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Step 3: LUMO Calculation. Calculate the LUMO energy level using the formula: ELUMO=EHOMO+Eg .
Computational Validation via DFT
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Step 1: Geometry Optimization. Optimize the molecular geometry of 10-benzyl-10H-phenothiazine using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
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Causality: The B3LYP functional combined with the 6-31G(d) basis set provides a field-proven balance between computational cost and accuracy for predicting the electron density of aromatic, heteroatom-containing systems.
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Step 2: Frequency Analysis. Perform a frequency calculation on the optimized geometry.
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Causality: This self-validating step ensures the optimized structure is a true energy minimum (characterized by zero imaginary frequencies) rather than a transitional saddle point.
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Mechanistic Visualizations
The following diagrams map the logical progression of the experimental workflows and the mechanistic role of the FMOs in catalytic applications.
Experimental and computational workflow for HOMO/LUMO determination.
Photoredox catalytic cycle of 10-benzyl-10H-phenothiazine via SET.
Applications in Photoredox Catalysis & Drug Development
The precise tuning of the HOMO/LUMO levels in 10-benzyl-10H-phenothiazine enables its deployment across multiple advanced scientific domains:
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Photoredox Catalysis: Upon irradiation with UV/Vis light, an electron is promoted from the HOMO to the LUMO, generating a highly reducing excited state (PTZ-Bn*). Following a Single Electron Transfer (SET) event, the resulting PTZ-Bn•+ radical cation acts as a strong oxidant. The specific HOMO level (-5.12 eV) ensures that the radical cation is sufficiently oxidizing to activate challenging substrates (e.g., carbon-halogen bonds) while remaining stable enough to prevent catalyst degradation.
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Pharmaceutical Antioxidants: Phenothiazine derivatives, including 10-benzyl-10H-phenothiazine, have been extensively studied for their radical-trapping antioxidant (RTA) potency[1]. Their ability to inhibit lipid autoxidation (such as in ferroptosis) is directly governed by their HOMO energy levels, which dictate the kinetics of hydrogen atom transfer and sequential electron-proton transfer mechanisms.
References
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Title: The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death Source: ACS Chemical Biology URL: [Link]
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Title: Negative Kinetic Temperature Effect on the Hydride Transfer from NADH Analogue BNAH to the Radical Cation of N-Benzylphenothiazine in Acetonitrile Source: The Journal of Organic Chemistry URL: [Link]
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Title: Discovering and Evaluating the Reducing Abilities of Polar Alkanes and Related Family Members as Organic Reductants Using Thermodynamics Source: ACS Publications URL: [Link]
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Title: Establishing the Thermodynamic Cards of Dipine Models' Oxidative Metabolism on 21 Potential Elementary Steps Source: MDPI / PMC URL: [Link]
